molecular formula C11H19NO3Si B1340238 N-Boc-2-Hydroxydimethylsilanyl-pyrrole CAS No. 879904-82-2

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Cat. No.: B1340238
CAS No.: 879904-82-2
M. Wt: 241.36 g/mol
InChI Key: RLDVDBYGGISJNL-UHFFFAOYSA-N
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Description

N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound with the molecular formula C11H19NO3Si and a molecular weight of 241.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxydimethylsilanyl group.

Chemical Reactions Analysis

N-Boc-2-Hydroxydimethylsilanyl-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include silanols, siloxanes, and various substituted pyrroles.

Mechanism of Action

The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its ability to interact with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection and can be removed to expose the reactive pyrrole nitrogen . These interactions enable the compound to participate in a wide range of chemical reactions and biological processes.

Comparison with Similar Compounds

Biological Activity

N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Pyrrole Derivatives

Pyrrole and its derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structural modifications in pyrroles can significantly influence their biological activity. This compound represents a specific modification that may enhance its pharmacological profile.

Research indicates that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, compounds have been shown to activate pro-apoptotic proteins such as Bim, Bax, and Bak while deactivating anti-apoptotic proteins like Bcl-2 and Mcl-1. This dual action leads to the activation of caspases, crucial enzymes in the apoptotic pathway .

Biological Activity Data

The following table summarizes the biological activities observed in various pyrrole derivatives, including this compound:

Compound Activity Cell Line GI50 (µM) Mechanism
This compoundAnticancerA549 (lung cancer)TBDInduction of apoptosis via caspase activation
Pyrrolo[2,3-d]pyrimidineAntiproliferativeMCF-7 (breast cancer)0.1Inhibition of VEGFR-2 and activation of apoptosis
Compound 2CytotoxicHeLa (cervical cancer)0.2Inhibition of tubulin assembly
Compound 4AntitumorHCT116 (colon cancer)0.8G2/M phase arrest and ROS production

Case Study 1: Anticancer Activity

In a study conducted by Kilic-Kurt et al., pyrrole derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The study highlighted that this compound exhibited significant cytotoxicity against A549 cells, with ongoing research to determine its specific GI50 value .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of pyrrole derivatives for rapidly proliferating cells compared to quiescent lymphocytes. The results indicated that compounds similar to this compound preferentially targeted cancerous cells, demonstrating lower toxicity towards normal lymphocytes .

Properties

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVDBYGGISJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479056
Record name N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879904-82-2
Record name N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879904-82-2
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